solubility of 2-(4-Formylphenoxy)-2-phenylacetic acid in organic solvents
solubility of 2-(4-Formylphenoxy)-2-phenylacetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-Formylphenoxy)-2-phenylacetic Acid in Organic Solvents
Introduction: Characterizing a Novel Carboxylic Acid
2-(4-Formylphenoxy)-2-phenylacetic acid is a complex organic molecule featuring multiple functional groups that contribute to its unique chemical properties. As a derivative of phenylacetic acid, it holds potential as a building block in pharmaceutical and materials science research. A fundamental understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening.
This guide addresses the notable absence of publicly available, quantitative solubility data for 2-(4-Formylphenoxy)-2-phenylacetic acid. In lieu of a simple data table, this document provides a robust theoretical framework for predicting its solubility behavior and presents detailed, field-proven experimental protocols for its empirical determination. We will dissect the molecule's structure to understand the interplay of its functional groups and provide researchers with the tools to generate reliable and reproducible solubility data.
Part 1: Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[1] The structure of 2-(4-Formylphenoxy)-2-phenylacetic acid presents a fascinating case study in competing polar and non-polar characteristics.
Molecular Structure Analysis:
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Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic center of the molecule. It is capable of strong hydrogen bonding, both as a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl and hydroxyl oxygens). This group will dominate interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
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Phenyl Rings and Ether Linkage: The two aromatic rings and the ether linkage constitute a large, non-polar, lipophilic region. These parts of the molecule will interact favorably with non-polar solvents through van der Waals forces.[1]
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Formyl Group (-CHO): The aldehyde group adds a degree of polarity to the second phenyl ring, capable of acting as a hydrogen bond acceptor.
The balance between the large non-polar backbone and the highly polar carboxylic acid group suggests that the molecule will exhibit moderate to high solubility in a range of polar organic solvents, while its solubility in purely non-polar (alkane) solvents is expected to be limited.
Predicted Solubility in Common Organic Solvents:
The following table provides a qualitative prediction of solubility based on the structural analysis. These predictions serve as a starting point for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The alcohol's hydroxyl group can hydrogen bond effectively with the carboxylic acid group, while its alkyl chain can interact with the non-polar regions of the molecule. |
| Polar Aprotic | Acetone, DMSO, DMF | High to Medium | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Their polarity is sufficient to solvate the polar groups, but the lack of a donor proton might make them slightly less effective than protic solvents. |
| Chlorinated | Dichloromethane (DCM) | Medium | DCM has a moderate dipole moment and can solvate the polar groups to some extent, while also interacting well with the aromatic rings. |
| Ethers | Diethyl Ether, THF | Medium to Low | Ethers are less polar than ketones or alcohols. They can act as hydrogen bond acceptors but may struggle to fully solvate the highly polar carboxylic acid dimer that can form in solution. |
| Aromatic | Toluene | Low | While the phenyl rings of the solute will interact favorably with toluene, the solvent's non-polar nature is poorly suited to solvate the highly polar carboxylic acid group. |
| Non-Polar | Hexane, Heptane | Very Low | These solvents lack any significant polarity and cannot overcome the strong intermolecular hydrogen bonding of the carboxylic acid solute. Insoluble behavior is expected.[2] |
Part 2: Experimental Protocols for Solubility Determination
Trustworthy and reproducible data is the cornerstone of scientific research. The following protocols are designed to be self-validating systems for determining both qualitative and quantitative solubility.
Protocol 1: Rapid Qualitative Solubility Screening
This method is designed for quickly screening a range of solvents to identify promising candidates for further quantitative analysis.
Methodology:
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Preparation: Dispense 2 mL of the selected organic solvent into a clean, dry 4 mL glass vial.
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Analyte Addition: Add approximately 5-10 mg of 2-(4-Formylphenoxy)-2-phenylacetic acid to the vial. The exact mass is not critical for this qualitative assessment.
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Agitation: Cap the vial securely and agitate vigorously using a vortex mixer for 60 seconds.[3]
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Observation: After agitation, allow the vial to stand for 1 minute. Visually inspect the solution against a dark background.
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Soluble: The solution is completely clear with no visible solid particles.
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Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.
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Insoluble: The vast majority of the solid remains undissolved.[3]
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Record: Record the observations for each solvent tested.
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound. It relies on creating a saturated solution and then measuring the concentration of the dissolved analyte.
Methodology:
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Analyte Addition: Add an excess amount of 2-(4-Formylphenoxy)-2-phenylacetic acid to a 10 mL screw-cap vial. "Excess" means adding enough solid so that a significant amount will remain undissolved at equilibrium, ensuring saturation. A starting point would be ~50 mg of solid per 5 mL of solvent.
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Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
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Equilibration: Seal the vial tightly. Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for complex molecules to ensure equilibrium is reached.
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Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at a moderate speed to pellet the excess solid.
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Sample Dilution: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. Be extremely careful not to disturb the undissolved solid. Transfer this aliquot into a volumetric flask and dilute with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).
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Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved analyte. A pre-established calibration curve of 2-(4-Formylphenoxy)-2-phenylacetic acid is required for this step.
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Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC in mg/L) * (Dilution Factor) / 1000
Workflow for Quantitative Solubility Determination
Caption: Workflow for the quantitative shake-flask solubility method.
Part 3: Critical Factors Influencing Solubility Measurements
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Temperature: Solubility is temperature-dependent. All quantitative measurements must be performed at a constant, recorded temperature, typically 25 °C.
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Purity of Compound and Solvent: Impurities can significantly alter solubility. Use reagents of the highest possible purity.
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Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of the same compound can have different solubilities. It is crucial to characterize the solid form used in the experiment.
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pH of the Medium: For amphiprotic solvents like alcohols, trace amounts of acid or base can influence the ionization state of the carboxylic acid, thereby affecting its solubility. Ensure solvents are neutral.
Conclusion
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